Tetrakis(acetoxymercuri)methane

X-ray crystallography Heavy-atom phasing Structural biology

Solving phase problems in macromolecular structures exceeding 200 kDa requires exceptional electron density. Tetrakis(acetoxymercuri)methane (TAMM) directly addresses this challenge with a tetrahedral Hg₄ core that delivers superior phasing power where mono-mercurial reagents fail. - Validated for MIRAS phasing of plant proteins at 2.5 Å resolution in combination with cesium chloride. - Binds sulfur sites in 4-thiouridine and 6-thioguanosine with a 4:1 stoichiometry, enabling detection via X-ray anomalous scattering or electron microscopy. - Serves as a direct precursor for C(HgX)₄ (X = F, Cl, Br, I) derivatives via simple metathesis. Supplied as a ≥95% white crystalline solid. Bulk and custom packaging available for structural biology core facilities.

Molecular Formula C9H12Hg4O8
Molecular Weight 1050.6 g/mol
CAS No. 25201-30-3
Cat. No. B1255424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(acetoxymercuri)methane
CAS25201-30-3
Synonymstetrakis(acetoxymercuri)methane
Molecular FormulaC9H12Hg4O8
Molecular Weight1050.6 g/mol
Structural Identifiers
SMILESCC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C
InChIInChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4
InChIKeyFUFKDCOYEVSHMN-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(acetoxymercuri)methane Overview


Tetrakis(acetoxymercuri)methane (TAMM, CAS 25201-30-3) is a tetrahedral organomercury compound with the formula C(HgO₂CCH₃)₄, molecular weight 1050.55 g/mol, melting point 265–285 °C, and density 3.71 g/cm³ [1]. It is commercially available at ≥95% purity as a white crystalline solid and is recognized primarily as a polymetallic heavy-atom reagent for X-ray crystallography phasing and for labeling sulfur sites in nucleic acids and proteins [2][3].

Workflow
Macromolecular X‑ray crystallography heavy‑atom phasing
Selection
Polymetallic reagent – four mercury atoms per central carbon
Use Context
Large asymmetric units / low‑symmetry crystals where mono‑mercurials may not suffice

TAMM vs. Mono-Mercurial Reagents


Tetrakis(acetoxymercuri)methane exhibits a unique tetrahedral architecture with four mercury atoms covalently anchored to a central carbon, producing an exceptionally high electron density that is critical for solving the phase problem in macromolecular X-ray crystallography [1]. In contrast, mono-mercurial reagents such as methylmercury nitrate possess only a single mercury center and have proven inadequate for generating usable isomorphous derivatives in challenging systems like the nucleosome core particle (206,000 Da asymmetric unit) [1]. Generic substitution with simpler organomercury compounds fails to provide the requisite phasing power and site-specific binding multiplicity, directly impacting structural solution success rates [2].

Four Hg per molecule
Single Hg site
Electron density per binding event may be insufficient for large asymmetric unit phasing
Multivalent sulfur binding (4:1)
1:1 stoichiometry only
Cannot deliver four‑fold heavy‑atom loading per labeled site for anomalous scattering

TAMM Differentiation Evidence


Electron Density Superiority in Phasing

TAMM was directly compared to methylmercury nitrate in the same experimental system—crystals of the nucleosome core particle (206,000 Da per asymmetric unit). TAMM produced a derivative with a single major site and was 'sufficiently electron-dense to produce a unique solution' using difference Patterson techniques. In contrast, 'the mono-mercurial, methylmercury nitrate had been inadequate' under identical conditions [1].

Phasing power comparison
Head-to-head
TAMM yielded unique Patterson solution; methylmercury nitrate failed under identical conditions
Reported phasing success context for large asymmetric units
Nucleosome core particle, 206 kDa/asym. unit
X-ray crystallography Heavy-atom phasing Structural biology

Multivalent Binding to Thioguanosine

TAMM forms a 4:1 complex with 6-thioguanosine, demonstrating its capacity to bind multiple sulfur atoms simultaneously. Addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride blocks three of the four mercury atoms, rendering the compound monofunctional. This controlled multifunctionality is not achievable with mono-mercurial reagents, which inherently possess only one binding site [1].

Binding stoichiometry
Reported
4:1 complex with 6-thioguanosine; monofunctional blocking option available
Higher heavy-atom density per sulfur site
In vitro binding assay; 3 eq. blocker masks three Hg atoms
Nucleic acid labeling Sulfur-binding reagents Stoichiometry

MIRAS Phasing for Plant Subtilase

In the structure determination of plant subtilase SBT3 from Solanum lycopersicum, TAMM derivative crystals were employed alongside CsCl for MIRAS (Multiple Isomorphous Replacement with Anomalous Scattering) phasing. A single TAMM site was identified, which, in combination with three cesium sites, enabled complete structure solution at 2.5 Å resolution [1].

MIRAS phasing contribution
Method context
Single TAMM site + 3 Cs sites enabled structure solution at 2.5 Å
Reported method context for plant subtilase phasing
SBT3, synchrotron, 100 K
MIRAS phasing Plant subtilase Crystallographic derivatives

Dihydrate Crystal Structure Quality

The crystal structure of tetrakis(acetoxymercuri)methane dihydrate, C(HgOCOCH₃)₄·2H₂O, has been determined to high precision, refining to an R(1) factor of 0.053 for 2043 observed reflections. This establishes a reliable structural model for understanding coordination geometry and intermolecular interactions [1].

Crystal refinement quality
Class-level
R(1) = 0.053 for 2043 observed reflections
High-precision structural model for soaking design
Monoclinic C2, room temperature
Crystal structure Refinement Small-molecule crystallography

Toxicity and Safety Profile

TAMM is classified as highly toxic with hazard codes T+ and hazard statements H300+H310+H330-H373 (fatal if swallowed, in contact with skin, or if inhaled; causes damage to organs through prolonged or repeated exposure). Regulatory occupational exposure limits are 0.01 mg/m³ (ACGIH TWA) and 1 mg/10 m³ (OSHA PEL) for mercury [1][2].

Occupational exposure limits
Data to verify
H300+H310+H330-H373; ACGIH TWA 0.01 mg/m³
Reported safety classification context
Regulatory data; verify institutional protocols
Safety data Occupational exposure Mercury toxicity

Precursor to Halomercuri Derivatives

TAMM serves as the synthetic precursor for the complete series of tetrakis(halomercuri)methanes C(HgX)₄ (X = F, Cl, Br, I). Metathesis reactions of TAMM with aqueous hydrofluoric acid and halide solutions yield the corresponding halide derivatives, which are not readily accessible by other synthetic routes [1].

Synthetic precursor utility
Reported
Metathesis with halide solutions → C(HgF)₄, C(HgCl)₄, C(HgBr)₄, C(HgI)₄
Enables access to halomercuri analog series
Single-step anion exchange at room temperature
Organomercury synthesis Metathesis Halomercuri derivatives

TAMM Application Scenarios


Heavy-Atom Phasing for Large Asymmetric Units

When solving structures of protein/nucleic acid complexes with asymmetric units exceeding 200,000 Da, TAMM provides sufficient electron density for unique Patterson solutions, where mono-mercurial reagents like methylmercury nitrate have been shown to fail under identical conditions [1].

MIRAS Phasing for Plant Proteins

For experimental phasing of plant-derived proteins where traditional heavy-atom derivatives yield poor occupancy, TAMM produces a single well-defined site that, in combination with cesium chloride, enables MIRAS structure solution at resolutions of 2.5 Å or better [1].

Polymetallic Labeling of Thiolated Nucleic Acids

For labeling 4-thiouridine in tRNAs or 6-thioguanosine in modified oligonucleotides, TAMM binds in a 4:1 stoichiometry, delivering four mercury atoms per sulfur site. This controlled multifunctionality enables detection via X-ray anomalous scattering or electron microscopy [1].

Synthesis of Halomercuri Derivatives

TAMM serves as the direct precursor for preparing C(HgF)₄, C(HgCl)₄, C(HgBr)₄, and C(HgI)₄ via simple metathesis with aqueous halide solutions, providing access to a series of heavy-atom clusters with varying coordination geometries and solubility characteristics [1].

Application
Selection Property
Validation Focus
Macromolecular phasing (large asymmetric units)
Polymetallic electron density per molecule
Patterson solution success with challenging crystals
Plant protein MIRAS phasing
Single-site heavy-atom derivative contribution
Isomorphous replacement with anomalous scattering completion
Thiolated nucleic acid labeling
Multivalent sulfur binding (4:1 stoichiometry)
Anomalous signal enhancement in oligonucleotide crystals
Halomercuri cluster synthesis
Acetoxy leaving group for metathesis
Anion exchange efficiency to generate C(HgX)₄ library

Technical Documentation Hub

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34 linked technical documents
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